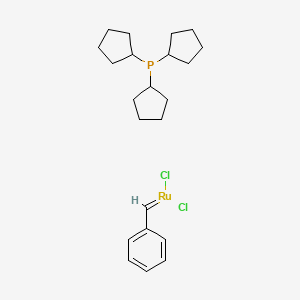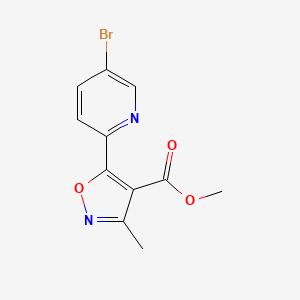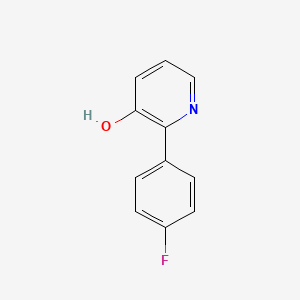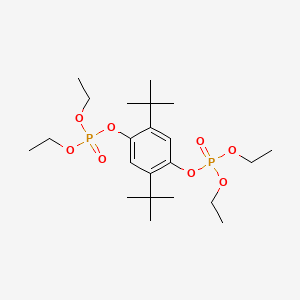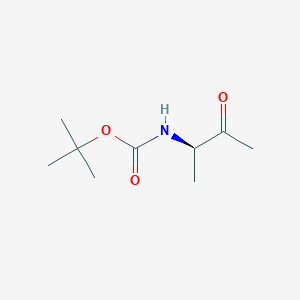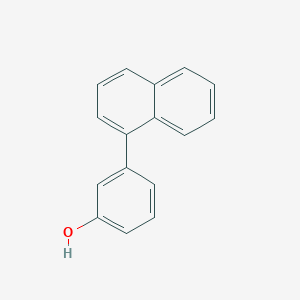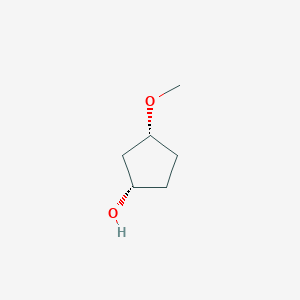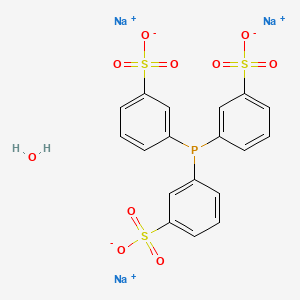
Sodium 3,3',3''-phosphinetriyltribenzenesulfonate hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 3,3’,3’'-phosphinetriyltribenzenesulfonate hydrate is an organic compound known for its water solubility and its role as a ligand in various catalytic processes. The compound has the molecular formula C18H18NaO10PS3 and a molecular weight of 544.48 g/mol . It is commonly used in the preparation of water-soluble organometal catalysts.
Mechanism of Action
Target of Action
Sodium 3,3’,3’'-phosphinetriyltribenzenesulfonate hydrate, also known as Tris(3-sulfonatophenyl)phosphine hydrate, sodium salt or MFCD11046357, is a water-soluble phosphine . It forms water-soluble complexes with transition metals such as Rhodium (Rh), Ruthenium (Ru), and Palladium (Pd) .
Mode of Action
The compound acts as a Lewis base, which is stronger than triphenylphosphine . It forms water-soluble complexes with transition metals, which are used as catalysts in water-organic biphasic catalytic systems . The catalytic reactions occur at the water phase or the interface of the two phases .
Biochemical Pathways
The compound is involved in various catalytic reactions. For instance, its complex with rhodium is used in the industrial production of butyraldehyde . After the reactions are complete, the catalyst and the products automatically separate into water-organic biphasic systems, facilitating the recycling of the catalyst and the recovery of precious metals .
Pharmacokinetics
The compound is soluble in water , which enhances its bioavailability.
Result of Action
The compound’s action results in the catalysis of various reactions in water-organic biphasic systems . The products of these reactions are then easily separated from the catalyst, allowing for the efficient recycling of the catalyst and the recovery of precious metals .
Action Environment
The compound’s action, efficacy, and stability are influenced by environmental factors. For instance, the presence of water is crucial for its solubility and its role in water-organic biphasic catalytic systems
Biochemical Analysis
Biochemical Properties
Sodium 3,3’,3’‘-phosphinetriyltribenzenesulfonate hydrate plays a significant role in biochemical reactions, particularly in the preparation of water-soluble organometal catalysts. These catalysts are essential in various biochemical processes, including the hydroformylation of propene . The compound acts as a stronger Lewis base compared to triphenylphosphine, enhancing its reactivity and interaction with enzymes, proteins, and other biomolecules. Sodium 3,3’,3’'-phosphinetriyltribenzenesulfonate hydrate interacts with transition metals such as rhodium (Rh), ruthenium (Ru), and palladium (Pd) to form water-soluble complexes that facilitate catalytic reactions in aqueous environments .
Cellular Effects
Sodium 3,3’,3’'-phosphinetriyltribenzenesulfonate hydrate influences various cellular processes by interacting with cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form complexes with transition metals allows it to participate in catalytic reactions that can alter cellular functions. For example, the hydroformylation reactions facilitated by these complexes can impact the synthesis of essential biomolecules, thereby affecting cellular metabolism and gene expression .
Molecular Mechanism
At the molecular level, Sodium 3,3’,3’'-phosphinetriyltribenzenesulfonate hydrate exerts its effects through binding interactions with biomolecules and enzyme activation. The compound’s strong Lewis base properties enable it to form stable complexes with transition metals, which can then interact with various enzymes and proteins. These interactions can lead to enzyme activation or inhibition, depending on the specific biochemical context. Additionally, the compound’s ability to influence gene expression is linked to its role in catalytic reactions that produce or modify key biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Sodium 3,3’,3’'-phosphinetriyltribenzenesulfonate hydrate can change over time due to its stability and degradation properties. The compound is known to be hygroscopic, meaning it can absorb moisture from the environment, which may affect its stability and reactivity . Long-term studies have shown that the compound can maintain its catalytic activity over extended periods, although its effectiveness may decrease if not stored properly. In vitro and in vivo studies have demonstrated that the compound’s effects on cellular function can persist over time, with some variations depending on the specific experimental conditions .
Dosage Effects in Animal Models
The effects of Sodium 3,3’,3’'-phosphinetriyltribenzenesulfonate hydrate in animal models vary with different dosages. At lower doses, the compound can effectively participate in catalytic reactions without causing significant adverse effects. At higher doses, there may be threshold effects that lead to toxicity or other adverse reactions. Studies have shown that the compound’s impact on cellular metabolism and gene expression can be dose-dependent, with higher doses potentially leading to more pronounced effects .
Metabolic Pathways
Sodium 3,3’,3’'-phosphinetriyltribenzenesulfonate hydrate is involved in various metabolic pathways, particularly those related to catalytic reactions with transition metals. The compound interacts with enzymes and cofactors to facilitate the hydroformylation of propene and other biochemical processes. These interactions can influence metabolic flux and metabolite levels, thereby affecting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, Sodium 3,3’,3’'-phosphinetriyltribenzenesulfonate hydrate is transported and distributed through interactions with transporters and binding proteins. The compound’s water solubility allows it to move easily within aqueous environments, facilitating its distribution to various cellular compartments. The presence of specific transporters and binding proteins can influence the compound’s localization and accumulation within cells .
Subcellular Localization
Sodium 3,3’,3’'-phosphinetriyltribenzenesulfonate hydrate is localized within specific subcellular compartments, where it exerts its catalytic activity. The compound’s targeting signals and post-translational modifications can direct it to particular organelles, such as the mitochondria or endoplasmic reticulum. These localizations are crucial for the compound’s function, as they enable it to participate in specific biochemical reactions within these compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sodium 3,3’,3’'-phosphinetriyltribenzenesulfonate hydrate is synthesized by the sulfonation of triphenylphosphine. The sulfonation occurs at one meta-position of each of the three phenyl rings. The sulfonation agent used is oleum, a solution of sulfur trioxide in sulfuric acid. Upon dissolving in the oleum, the phosphine is protonated, and the phosphonium salt undergoes sulfonation .
Industrial Production Methods
The industrial production of this compound involves similar sulfonation processes, ensuring high purity and yield. The process is optimized for large-scale production, maintaining stringent reaction conditions to achieve consistent quality .
Chemical Reactions Analysis
Types of Reactions
Sodium 3,3’,3’'-phosphinetriyltribenzenesulfonate hydrate undergoes various types of reactions, including:
Oxidation: The compound can be oxidized under specific conditions.
Reduction: It can act as a reducing agent in certain reactions.
Substitution: The compound can participate in substitution reactions, particularly in the presence of transition metals.
Common Reagents and Conditions
Common reagents used in these reactions include transition metals such as rhodium, ruthenium, and palladium. The reactions often occur in aqueous or biphasic systems, leveraging the compound’s water solubility .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and the reagents used. For example, in hydroformylation reactions, the compound helps produce aldehydes from alkenes .
Scientific Research Applications
Sodium 3,3’,3’'-phosphinetriyltribenzenesulfonate hydrate has a wide range of scientific research applications:
Biology: The compound’s water solubility makes it suitable for biological applications, including enzyme catalysis and protein modification.
Medicine: It is explored for its potential in drug delivery systems due to its ability to form stable complexes with metal ions.
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: Unlike sodium 3,3’,3’'-phosphinetriyltribenzenesulfonate hydrate, triphenylphosphine is not water-soluble.
Sodium triphenylphosphine trisulfonate: This compound is similar in structure but differs in its specific applications and reactivity.
Uniqueness
Sodium 3,3’,3’'-phosphinetriyltribenzenesulfonate hydrate is unique due to its high water solubility and its ability to form stable, water-soluble metal complexes. This property makes it particularly valuable in biphasic catalytic systems, where the catalyst can be easily separated from the reaction products .
Properties
IUPAC Name |
trisodium;3-bis(3-sulfonatophenyl)phosphanylbenzenesulfonate;hydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15O9PS3.3Na.H2O/c19-29(20,21)16-7-1-4-13(10-16)28(14-5-2-8-17(11-14)30(22,23)24)15-6-3-9-18(12-15)31(25,26)27;;;;/h1-12H,(H,19,20,21)(H,22,23,24)(H,25,26,27);;;;1H2/q;3*+1;/p-3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNKGPXOPDRYAAQ-UHFFFAOYSA-K |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)[O-])P(C2=CC(=CC=C2)S(=O)(=O)[O-])C3=CC(=CC=C3)S(=O)(=O)[O-].O.[Na+].[Na+].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Na3O10PS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
586.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Ethyl 2-[(1R)-5-hydroxy-2,3-dihydro-1H-inden-1-yl]acetate](/img/structure/B6324645.png)



